Regioisomer Impact on Hydrogen Bond Donors and Ring Acidity
Abdkt (5-substituted) possesses three hydrogen bond donor sites (two from the TZD ring NH and one from the terminal primary amine), whereas its 3-substituted regioisomer, 3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione (CAS 695806-25-8), has only one H-bond donor (the terminal amine) because the TZD ring NH is alkylated . The TZD ring NH in 5-substituted TZDs is known to be acidic (estimated pKa ~6–7) and capable of forming critical ionic and hydrogen-bond interactions with biological targets such as PPARγ and aldose reductase [1]. This difference in H-bond donor count directly impacts molecular recognition, aqueous solubility, and crystal packing—factors that are determinative for both biological screening outcomes and formulation development.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 H-bond donors (Abdkt, 5-substituted) |
| Comparator Or Baseline | 1 H-bond donor (3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione, CAS 695806-25-8) |
| Quantified Difference | +2 H-bond donors for Abdkt vs. its 3-substituted regioisomer |
| Conditions | Predicted properties from ACD/Labs Percepta; PubChem computed descriptors |
Why This Matters
Procurement of the incorrect regioisomer will yield a compound with fundamentally different hydrogen-bonding capacity that cannot replicate Abdkt's interaction profile in any receptor-binding or cell-based assay.
- [1] Mendgen T, Steuer C, Klein CD. Thiazolidine-2,4-diones: progress towards multifarious applications. Bioorg Med Chem. 2013;21(7):1599-1620. (Review covering TZD ring NH acidity and its role in target binding). View Source
